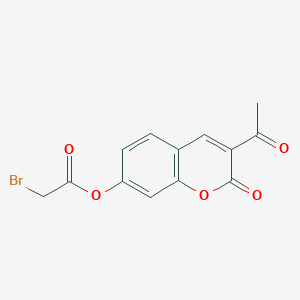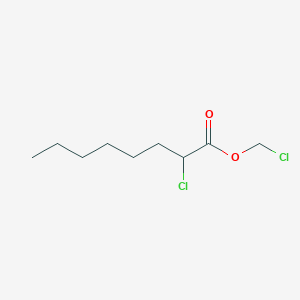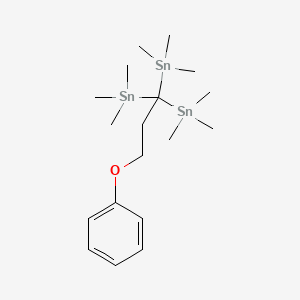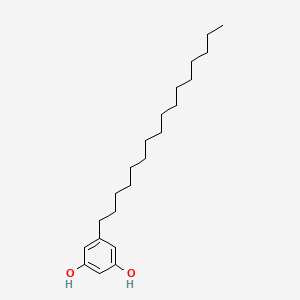
1,3-Benzenediol, 5-hexadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol, 5-hexadecyl-, also known as 5-hexadecylresorcinol, is a phenolic compound with the chemical formula C22H38O2. It is a derivative of resorcinol, where a hexadecyl group is attached to the benzene ring. This compound is part of the resorcinol family, which is known for its various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenediol, 5-hexadecyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1,3-Benzenediol, 5-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1,3-Benzenediol, 5-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3-Benzenediol, 5-hexadecyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating skin disorders due to its keratolytic activity.
Industry: Used in the formulation of various cosmetic and pharmaceutical products.
作用机制
The mechanism of action of 1,3-Benzenediol, 5-hexadecyl- involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The compound can also interfere with lipid membranes due to its hydrophobic hexadecyl chain, altering membrane fluidity and permeability.
相似化合物的比较
Resorcinol (1,3-Benzenediol): The parent compound, known for its antiseptic and disinfectant properties.
Hydroquinone (1,4-Benzenediol): Used in skin lightening treatments.
Catechol (1,2-Benzenediol): Known for its role in the synthesis of various pharmaceuticals.
Uniqueness: 1,3-Benzenediol, 5-hexadecyl- is unique due to the presence of the long hydrophobic hexadecyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its parent compound, resorcinol, and other similar compounds, influencing its solubility, reactivity, and biological activity.
属性
CAS 编号 |
84765-48-0 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
5-hexadecylbenzene-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20/h17-19,23-24H,2-16H2,1H3 |
InChI 键 |
FYXJKENJKALVIL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
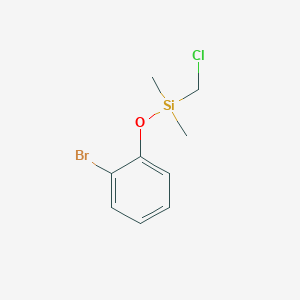

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
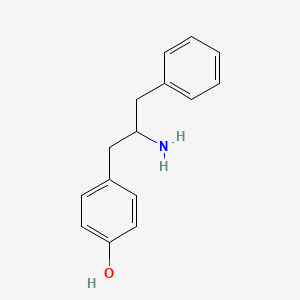
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)


